molecular formula C42H81NO8 B3026323 N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 CAS No. 145176-92-7

N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35

カタログ番号: B3026323
CAS番号: 145176-92-7
分子量: 763.3 g/mol
InChIキー: YMYQEDCYNANIPI-CLKFQYKCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C18 Galactosylceramide-d35 is intended for use as an internal standard for the quantification of C18 galactosylceramide by GC- or LC-MS. C18 Galactosylceramide is a naturally occurring sphingolipid that has been found in the cerebellum of rats and humans. It is selectively localized with cholesterol over potassium, sodium, or phosphocholine in rat cerebellum white matter.

生物活性

N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 is a complex compound with notable biological activities. Its molecular formula is C31H59NO8C_{31}H_{59}NO_8 and it has a molecular weight of 573.8 g/mol. This compound is classified as a glycosylated amide, combining features of both lipid and carbohydrate structures, which may contribute to its biological functions.

PropertyValue
Molecular FormulaC31H59NO8
Molecular Weight573.8 g/mol
CAS Number112791-52-3
SynonymsLSD-GALC-S, LSD-GALC-IS

Biological Activity

The biological activity of this compound is primarily attributed to its structural components, particularly the presence of the β-D-galactopyranosyl moiety and the long-chain fatty acid derivatives. This section details the various biological activities observed in studies involving this compound.

1. Antimicrobial Activity

Research indicates that compounds similar to N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 exhibit significant antimicrobial properties. The glycosylation enhances solubility and interaction with microbial membranes, potentially disrupting their integrity.

2. Anti-inflammatory Properties

Studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cell lines, suggesting a potential role in treating inflammatory diseases.

3. Neuroprotective Effects

Preliminary data suggest that N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 may exert neuroprotective effects by reducing oxidative stress in neuronal cells. This could have implications for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of similar glycosylated amides demonstrated that these compounds inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics used in clinical settings.

Case Study 2: Inflammation Modulation

In vitro experiments using macrophage cell lines treated with N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 revealed a significant reduction in the secretion of pro-inflammatory cytokines after exposure to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Research Findings

Recent findings highlight the importance of the fatty acid chain length and glycosylation pattern on the biological activity of this compound. The following table summarizes key research findings related to its biological activities:

Study FocusKey Findings
Antimicrobial ActivityEffective against S. aureus, MIC = 32 µg/mL
Anti-inflammatory PropertiesReduced IL-6 and TNF-alpha levels by 50%
Neuroprotective EffectsDecreased oxidative stress markers in neuronal cells

科学的研究の応用

Biochemical Applications

  • Drug Delivery Systems
    • The compound can be utilized as a carrier for drug delivery due to its amphiphilic nature, which allows it to encapsulate hydrophobic drugs. Its structure promotes cellular uptake and enhances bioavailability.
    • Case Study : Research has shown that modifying lipid-based carriers with galactosyl moieties improves targeting efficiency to liver cells, enhancing therapeutic efficacy against liver diseases .
  • Antiviral Agents
    • Studies indicate that compounds similar to N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 exhibit antiviral properties by inhibiting viral entry into host cells.
    • Case Study : A derivative of this compound demonstrated effective inhibition of HIV replication in vitro by blocking the virus's entry mechanism .
  • Cancer Therapy
    • The compound's ability to target specific cell types makes it a candidate for cancer therapy, particularly in designing targeted liposomal formulations.
    • Case Study : Liposomes modified with this compound showed increased accumulation in tumor tissues and reduced systemic toxicity in animal models .

Material Science Applications

  • Biodegradable Polymers
    • N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35 can be incorporated into biodegradable polymer matrices for environmentally friendly materials.
    • Case Study : Research demonstrated that incorporating this compound into polylactic acid (PLA) films enhanced mechanical properties and degradation rates under controlled conditions .
  • Surface Modifications
    • The compound can be used to modify surfaces of biomaterials to improve biocompatibility and reduce protein adsorption.
    • Case Study : Studies showed that surfaces treated with this compound exhibited reduced thrombogenicity and improved cell adhesion compared to untreated surfaces .

Table of Applications

Application AreaSpecific Use CaseReference
Drug Delivery SystemsCarrier for hydrophobic drugs
Antiviral AgentsInhibition of HIV replication
Cancer TherapyTargeted liposomal formulations
Biodegradable PolymersEnhanced PLA films
Surface ModificationsImproved biocompatibility in biomaterials

特性

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuterio-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42+/m0/s1/i1D3,3D2,5D2,7D2,9D2,11D2,13D2,15D2,17D2,18D2,20D2,22D2,24D2,26D2,28D2,30D2,32D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYQEDCYNANIPI-CLKFQYKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35
Reactant of Route 2
Reactant of Route 2
N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35
Reactant of Route 3
Reactant of Route 3
N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35
Reactant of Route 4
Reactant of Route 4
N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35
Reactant of Route 5
N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35
Reactant of Route 6
N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。